

A Technical Guide to Mal-PEG2-oxyamine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | Mal-PEG2-oxyamine | |
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Introduction

Mal-PEG2-oxyamine is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2] It possesses two distinct reactive terminals—a maleimide group and an oxyamine group—separated by a short, hydrophilic diethylene glycol (PEG2) spacer.[2] This unique architecture allows for the sequential or orthogonal conjugation of two different molecules, making it a versatile tool for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The maleimide group selectively reacts with sulfhydryl (thiol) groups, while the oxyamine (aminooxy) group chemoselectively ligates with carbonyl (aldehyde or ketone) groups.

Chemical Structure and Properties

The structure of **Mal-PEG2-oxyamine** is defined by its three core components: a maleimide ring for thiol conjugation, a flexible two-unit polyethylene glycol chain that enhances solubility and provides spacing, and a terminal oxyamine for carbonyl ligation.



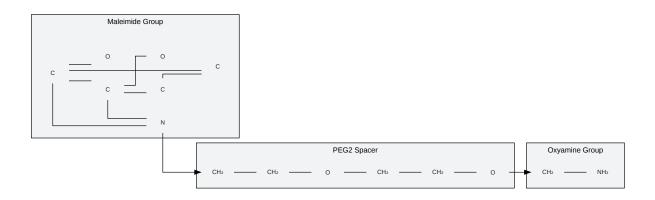


Figure 1: Chemical structure of Mal-PEG2-oxyamine.

Physicochemical Properties

The properties of **Mal-PEG2-oxyamine** make it well-suited for biological applications. Its PEG spacer confers aqueous solubility, while its reactive groups offer specific conjugation capabilities.



| Property | Value | Reference(s) |
|--------------------------------|--|--------------|
| CAS Number | 1146245-73-9 | |
| Molecular Formula | C10H16N2O5 | - |
| Molecular Weight | 244.24 g/mol | - |
| Canonical SMILES | NOCCOCCOCCN1C(=O)C=C C1=O | - |
| Appearance | Colorless to light yellow oil | - |
| Topological Polar Surface Area | 91.1 Ų | |
| Rotatable Bond Count | 9 | - |
| H-Bond Donor Count | 1 | _ |
| H-Bond Acceptor Count | 6 | - |
| Solubility | H ₂ O: 50 mg/mL (with ultrasonic) | _ |

Functional Groups and Reactivity

The utility of **Mal-PEG2-oxyamine** stems from the distinct and highly selective reactivity of its terminal functional groups.

The Maleimide Group: Thiol-Specific Conjugation

The maleimide moiety is an electrophilic Michael acceptor that reacts specifically with nucleophilic thiol (sulfhydryl) groups, most commonly found in the cysteine residues of proteins and peptides. This reaction proceeds readily at a neutral pH range (6.5-7.5) to form a stable, covalent thioether bond. At pH values above 7.5, the maleimide ring becomes susceptible to hydrolysis, which can compete with the desired thiol reaction.



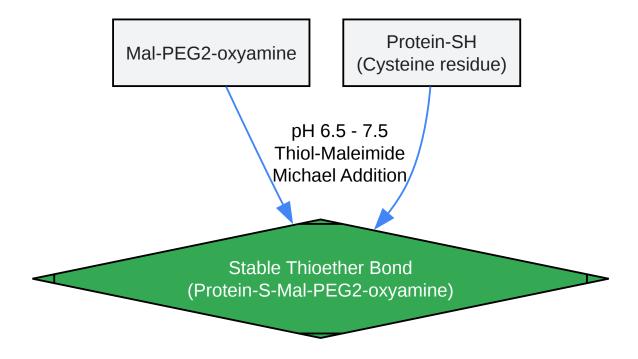


Figure 2: Thiol-Maleimide conjugation reaction.

The Oxyamine Group: Carbonyl-Specific Ligation

The oxyamine (-O-NH₂) group reacts chemoselectively with carbonyl compounds, such as aldehydes and ketones, to form a stable oxime linkage. This reaction, known as oxime ligation, is highly efficient and can be performed under mild, slightly acidic conditions (typically pH 4-6), which are compatible with most biomolecules. The orthogonality of this reaction allows for specific labeling even in complex biological mixtures where thiol groups may also be present.



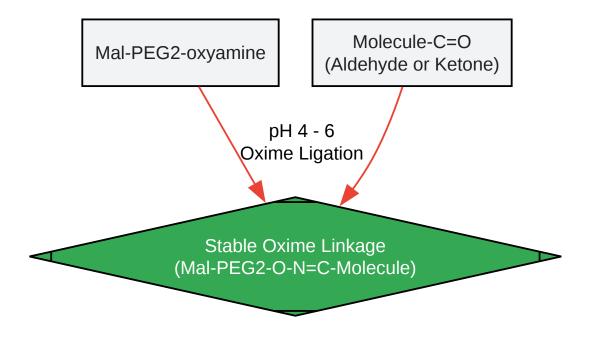


Figure 3: Oxyamine-Carbonyl (Oxime) ligation reaction.

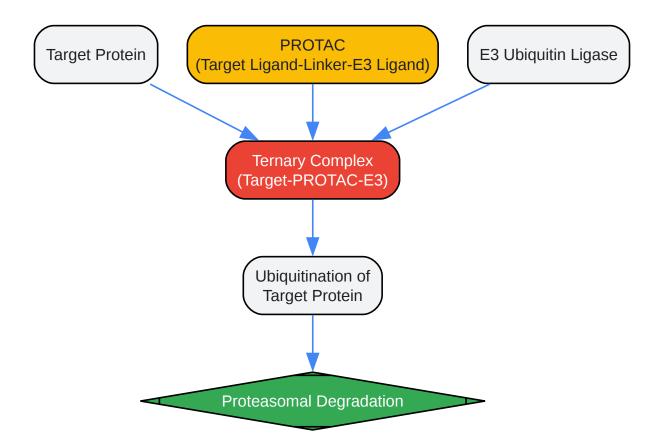
Key Applications

The dual reactivity of **Mal-PEG2-oxyamine** makes it a powerful tool for building molecular bridges in various advanced applications.

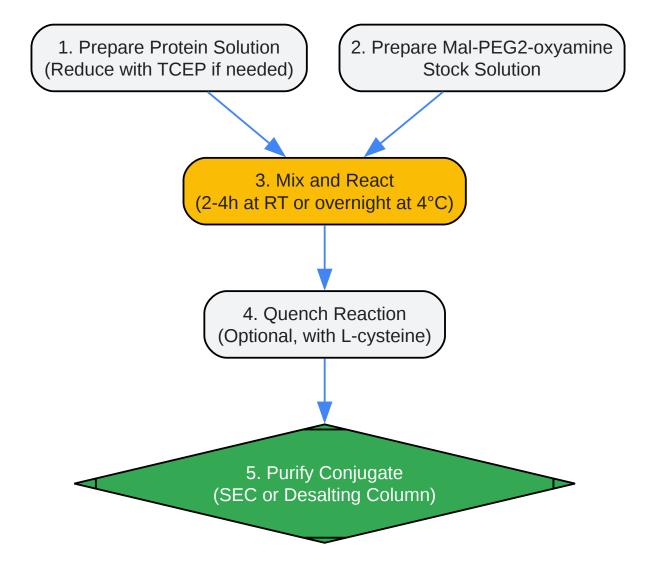
PROTAC Development

Mal-PEG2-oxyamine is frequently used as a PEG-based linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.









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- To cite this document: BenchChem. [A Technical Guide to Mal-PEG2-oxyamine: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103942#what-is-mal-peg2-oxyamine-and-its-structure]

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